3-(4-quinazolinylamino)phenyl nicotinate
Description
3-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline core linked via an amino group to a phenyl ring, which is esterified with nicotinic acid. Quinazolines are nitrogen-containing bicyclic aromatic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . This compound’s structural complexity—combining quinazoline’s rigidity with nicotinate’s hydrogen-bonding capacity—makes it a promising candidate for therapeutic and biochemical research.
Properties
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-20(14-5-4-10-21-12-14)26-16-7-3-6-15(11-16)24-19-17-8-1-2-9-18(17)22-13-23-19/h1-13H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJHNRJHDQGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituent Effects
Key Insights:
- Quinazoline vs. Quinoline: The quinazoline core in the target compound provides two nitrogen atoms in its bicyclic structure, enhancing hydrogen-bonding interactions compared to quinoline derivatives (one nitrogen), which may improve target specificity .
- Substituent Positioning: The 4-amino group on quinazoline contrasts with C-8 hydroxypropanamide in Compound 24 , suggesting divergent mechanisms—amino groups may favor kinase inhibition, while hydroxypropanamide could enhance solubility.
Key Insights:
- In contrast, thiazole derivatives (e.g., ) rely on heterocyclic diversity for apoptosis induction.
- Synergistic Functional Groups: The nicotinate ester in the target compound may augment activity by mimicking NAD+ precursors, a feature absent in non-nicotinate analogs like Compound 24 .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Profiles
| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability | |
|---|---|---|---|---|
| This compound | 2.8 (predicted) | 0.15 (aqueous) | Moderate (esterase-sensitive) | |
| Methyl 5-[4-(Benzyloxy)phenyl]nicotinate | 3.5 | 0.08 | Low (benzyloxy group resistant) | |
| (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate | 2.1 | 0.25 | High (Schiff base hydrolysis) |
Key Insights:
- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility better than benzyloxy-substituted analogs (LogP 3.5) .
- Metabolic Vulnerabilities : The nicotinate ester linkage may render the compound susceptible to esterase-mediated hydrolysis, whereas Schiff base derivatives () face instability in acidic environments.
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